molecular formula C14H8I2O4 B8730095 2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid CAS No. 65235-37-2

2,2'-Diiodo-[1,1'-biphenyl]-4,4'-dicarboxylic acid

Cat. No.: B8730095
CAS No.: 65235-37-2
M. Wt: 494.02 g/mol
InChI Key: DDGDMKJKZZTSSB-UHFFFAOYSA-N
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Description

2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid is an organic compound with the molecular formula C14H8I2O4 It is a derivative of biphenyl, where two iodine atoms are substituted at the 2 and 2’ positions, and carboxylic acid groups are present at the 4 and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid can be synthesized through several methods. One common approach involves the Suzuki coupling reaction. In this method, 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid dimethyl ester is reacted with benzeneboronic acid in the presence of a palladium catalyst to yield the desired product . Another method involves the hydrodeiodo Sonogashira-Heck-Cassar coupling reaction, where the compound undergoes a ring-closure reaction with phenylacetylene under catalytic conditions of Pd(OAc)2/CuI/phosphine in amines .

Industrial Production Methods

Industrial production methods for 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid typically involve large-scale Suzuki coupling reactions due to their efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atoms.

    Oxidation Reactions: The carboxylic acid groups can be oxidized to form other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, copper iodide, and phosphine ligands. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include various substituted biphenyl derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-diiodobiphenyl-4,4’-dicarboxylic acid involves its ability to undergo various chemical reactions, leading to the formation of different functionalized derivatives. These derivatives can interact with molecular targets and pathways, depending on their specific functional groups and structures .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-Diiodobiphenyl-4,4’-dicarboxylic acid is unique due to the presence of iodine atoms, which provide specific reactivity and enable the synthesis of a wide range of derivatives through substitution reactions. This makes it a valuable compound in synthetic chemistry and material science.

Properties

CAS No.

65235-37-2

Molecular Formula

C14H8I2O4

Molecular Weight

494.02 g/mol

IUPAC Name

4-(4-carboxy-2-iodophenyl)-3-iodobenzoic acid

InChI

InChI=1S/C14H8I2O4/c15-11-5-7(13(17)18)1-3-9(11)10-4-2-8(14(19)20)6-12(10)16/h1-6H,(H,17,18)(H,19,20)

InChI Key

DDGDMKJKZZTSSB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)C2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid dimethyl ester (3.24 g, 6.21 mmol) was dissolved in 20 mL THF and KOH (1.02 g, 2.5 eq.) was added, followed by 5 mL water. The reaction was stirred at room tempature overnight. The reaction was heated to 50° C. for 7 hours. The reaction was cooled to room temprature. Organic solvent was removed by rotovap. The aqueous layer was acidified with concentrated HCl to give pale white solid. The solid was filtered and dried on vacumm overnight to give the product 2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid (2.74 g, yield 89%).
Name
2,2′-Diiodo-biphenyl-4,4′-dicarboxylic acid dimethyl ester
Quantity
3.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
1.02 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three

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